

An In-depth Technical Guide to 5-Chloro-2-fluoronicotinaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2-fluoronicotinaldehyde

Cat. No.: B584694

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Chloro-2-fluoronicotinaldehyde** (CAS No: 882679-90-5), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical characteristics, spectroscopic data, and relevant safety information. Furthermore, it outlines a general synthetic pathway and discusses its application in the preparation of trisubstituted amine compounds, which are of significant interest in medicinal chemistry.

Introduction

5-Chloro-2-fluoronicotinaldehyde, with the molecular formula C_6H_3ClFNO , is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. The presence of chloro, fluoro, and aldehyde functional groups on the pyridine ring imparts unique reactivity, making it a valuable precursor for the development of novel bioactive molecules. Its application as a component in the preparation of trisubstituted amine compounds highlights its importance in the field of drug discovery and development.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Chloro-2-fluoronicotinaldehyde**. While some experimental data is limited, predicted values from computational models provide useful estimates.

Property	Value	Source
CAS Number	882679-90-5	[2]
Molecular Formula	C ₆ H ₃ ClFNO	[3]
Molecular Weight	159.55 g/mol	[3]
Appearance	Yellowish-brown solid	[4]
Melting Point	No data available	
Boiling Point	215.7 ± 35.0 °C (Predicted)	[4]
Density	1.444 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	No data available	

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Chloro-2-fluoronicotinaldehyde** is not readily available in the public domain. However, based on the analysis of similar structures and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons and one aldehydic proton. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, fluoro, and aldehyde groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield.

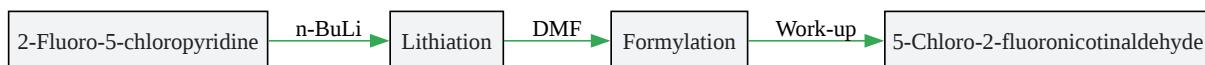
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde group, typically in the region of 1685-1710 cm⁻¹. Other characteristic peaks will include C-Cl, C-F, and C-H stretching and bending vibrations.[5]

Synthesis and Reactivity

Synthetic Pathway

A plausible synthetic route to **5-Chloro-2-fluoronicotinaldehyde** can be conceptualized starting from commercially available precursors. A generalized workflow is presented below. The specific reaction conditions, including reagents, solvents, and temperatures, would require experimental optimization.



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Figure 1: General synthetic workflow for **5-Chloro-2-fluoronicotinaldehyde**.

Experimental Protocol (General)

- **Lithiation:** To a solution of 2-fluoro-5-chloropyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.
- **Formylation:** Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at the same low temperature. The reaction is allowed to proceed for a period, after which it is gradually warmed to room temperature.
- **Work-up:** The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous

drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

- Purification: The crude **5-Chloro-2-fluoronicotinaldehyde** can be purified by techniques such as column chromatography on silica gel.

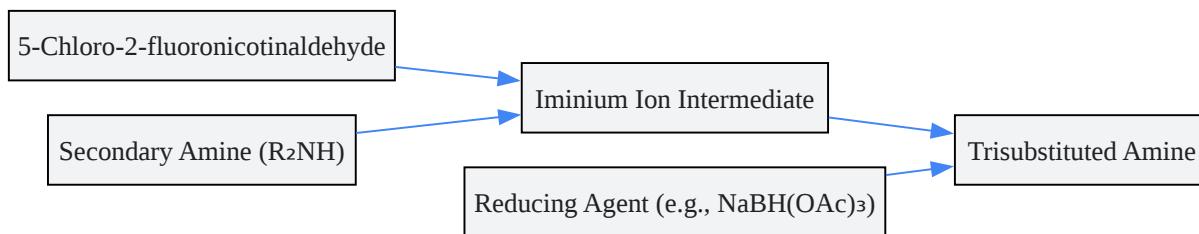
Reactivity and Applications in Drug Discovery

5-Chloro-2-fluoronicotinaldehyde is a key intermediate in the synthesis of trisubstituted amine compounds. The aldehyde functionality is susceptible to nucleophilic attack by amines, leading to the formation of an imine, which can be subsequently reduced to the corresponding amine. This reaction pathway is fundamental in constructing molecular scaffolds for drug candidates.

The presence of halogen atoms (chlorine and fluorine) on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, a strategy widely employed in medicinal chemistry to enhance drug efficacy and metabolic stability.

Experimental Protocol: Reductive Amination (General)

A general workflow for the synthesis of a trisubstituted amine from **5-Chloro-2-fluoronicotinaldehyde** is depicted below.



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Figure 2: Workflow for the synthesis of trisubstituted amines.

- Imine Formation: **5-Chloro-2-fluoronicotinaldehyde** and a secondary amine are dissolved in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane). The reaction may be

facilitated by the addition of a mild acid catalyst.

- Reduction: A reducing agent, such as sodium triacetoxyborohydride, is added to the reaction mixture. The reaction is stirred at room temperature until the starting materials are consumed, as monitored by techniques like thin-layer chromatography (TLC).
- Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard laboratory procedures as described in the synthesis section.

Safety Information

5-Chloro-2-fluoronicotinaldehyde is a chemical that requires careful handling. The following table summarizes the key hazard information.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle the compound in a well-ventilated area or a fume hood.
- Avoid inhalation of dust or vapors.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

5-Chloro-2-fluoronicotinaldehyde is a valuable and reactive intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. While comprehensive experimental data on its properties are not extensively published, this guide provides an essential overview of its known characteristics, synthetic utility, and safety considerations. Further research to fully characterize this compound would be beneficial for its broader application in the scientific community.

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